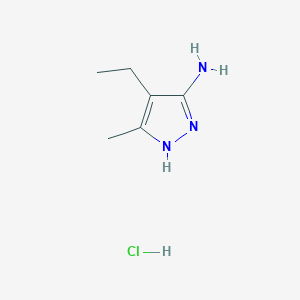

4-Ethyl-3-methyl-1H-pyrazol-5-amine hydrochloride

Description

Contextual Significance of Pyrazole (B372694) Scaffolds in Heterocyclic Chemistry

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in heterocyclic chemistry. beilstein-journals.org Its unique electronic properties and versatile reactivity have made it a fundamental building block in the design and synthesis of a wide range of complex molecules. mdpi.com The presence of the pyrazole ring can impart desirable physicochemical properties to a molecule, including metabolic stability and the ability to participate in hydrogen bonding, which is crucial for molecular recognition processes.

The significance of the pyrazole scaffold is underscored by its presence in numerous commercial products across various industries. A notable example is the non-steroidal anti-inflammatory drug (NSAID) celecoxib, which features a substituted pyrazole ring as its core structure. This highlights the biocompatibility and favorable pharmacological profile that the pyrazole moiety can confer.

The Role of Aminopyrazoles as Versatile Synthetic Precursors

Within the broader family of pyrazole derivatives, aminopyrazoles stand out as exceptionally versatile synthetic precursors. nih.govarkat-usa.org The presence of a reactive amino group on the pyrazole ring opens up a vast landscape of chemical transformations, allowing for the construction of more complex, fused heterocyclic systems. beilstein-journals.org These fused systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, are themselves of significant interest due to their diverse biological activities. nuph.edu.ua

The reactivity of aminopyrazoles is characterized by the nucleophilicity of the exocyclic amino group and the ring nitrogen atoms, as well as the potential for electrophilic substitution on the carbon atoms of the pyrazole ring. researchgate.net This multi-faceted reactivity allows aminopyrazoles to participate in a variety of cyclization and functionalization reactions, making them invaluable building blocks for combinatorial chemistry and the synthesis of compound libraries for drug discovery and materials science. nih.gov

The most common and versatile method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. beilstein-journals.orgnih.gov This reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization to yield the 5-aminopyrazole ring. beilstein-journals.org

Research Trajectory and Potential Academic Contributions of 4-Ethyl-3-methyl-1H-pyrazol-5-amine Hydrochloride

While specific research dedicated to this compound is not extensively documented in the current body of scientific literature, its chemical structure allows for informed predictions regarding its potential research trajectory and academic contributions. As a substituted aminopyrazole, it can be anticipated to serve as a valuable precursor for the synthesis of a diverse array of novel heterocyclic compounds.

The ethyl and methyl substituents on the pyrazole ring can influence the steric and electronic properties of the molecule, potentially leading to derivatives with unique biological activities or material properties. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for many synthetic applications.

Future research involving this compound is likely to focus on its use as a building block for the synthesis of novel fused pyrazole systems. Investigations into its reactivity with various electrophiles and its participation in multicomponent reactions could lead to the discovery of new chemical entities with potential applications in medicinal chemistry, agrochemicals, and materials science. The lack of extensive data on this specific compound also presents an opportunity for foundational research into its synthesis, characterization, and reactivity, thereby expanding the toolkit available to synthetic organic chemists.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-ethyl-5-methyl-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.ClH/c1-3-5-4(2)8-9-6(5)7;/h3H2,1-2H3,(H3,7,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLJOHMPDPCSHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NN=C1N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1106570-11-9 | |

| Record name | 4-Ethyl-3-methyl-1H-pyrazol-5-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Ethyl 3 Methyl 1h Pyrazol 5 Amine Hydrochloride

Retrosynthetic Analysis of the 4-Ethyl-3-methyl-1H-pyrazol-5-amine Hydrochloride Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials.

The most common and effective strategy for pyrazole (B372694) synthesis involves the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic component. nih.govyoutube.com Applying this logic to 4-Ethyl-3-methyl-1H-pyrazol-5-amine, the primary disconnection is made across the N1-C5 and N2-C3 bonds of the pyrazole ring. This reveals hydrazine as the essential two-nitrogen synthon and a five-carbon backbone as the 1,3-dielectrophile.

The key precursor required is a molecule containing the C3-methyl and C4-ethyl groups, along with functional groups at C3 and C5 that can react with hydrazine. Given the desired 5-amino substituent, a β-ketonitrile is an ideal precursor. Therefore, the principal precursor is identified as 2-ethyl-3-oxopentanenitrile .

Table 1: Retrosynthetic Analysis and Precursor Identification

| Target Molecule | Disconnection Strategy | Key Synthons | Primary Precursors |

|---|---|---|---|

| 4-Ethyl-3-methyl-1H-pyrazol-5-amine | N1-C5 and N2-C3 bond cleavage | Hydrazine (N-N unit) | Hydrazine (or its hydrochloride salt) |

The final hydrochloride salt form is typically achieved in the final step of the synthesis by treating the free amine with hydrochloric acid.

In pyrazole synthesis, the substituents on the carbon atoms of the ring are almost invariably introduced via the acyclic precursors rather than through post-cyclization modification of the pyrazole core. This is due to the often-challenging regioselectivity and harsh conditions required for direct functionalization of the aromatic pyrazole ring.

For the target molecule, the C3-methyl and C4-ethyl groups must be present in the 1,3-dielectrophilic precursor. The synthesis of the key intermediate, 2-ethyl-3-oxopentanenitrile, can be envisioned through standard C-C bond-forming reactions. A plausible approach is the acylation of a nitrile. For instance, the Claisen condensation of propionitrile (B127096) with an ethyl propionate (B1217596) equivalent, or the acylation of the α-anion of butanenitrile with an acetylating agent, would establish the required carbon skeleton. Subsequent alkylation at the α-position to the nitrile would introduce the ethyl group. The specific sequence of these steps would be critical to maximize the yield of the desired substituted β-ketonitrile.

Classical and Modern Cyclocondensation Routes

The construction of the pyrazole ring is most frequently accomplished through cyclocondensation reactions. These methods offer a high degree of modularity and efficiency.

The reaction between hydrazine and a β-ketonitrile is one of the most direct and widely used methods for the synthesis of 5-aminopyrazoles. encyclopedia.pubchim.itresearchgate.net This reaction is highly regioselective. The initial step involves the nucleophilic attack of one of the hydrazine's nitrogen atoms on the ketone carbonyl group of 2-ethyl-3-oxopentanenitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the electrophilic carbon of the nitrile group. Subsequent tautomerization leads to the formation of the aromatic 5-aminopyrazole ring.

Similarly, β-ketoesters can be employed. The reaction of hydrazine with a β-ketoester, such as ethyl 2-ethyl-3-oxopentanoate, would lead to the formation of a pyrazolone (B3327878) (a pyrazol-5-ol). beilstein-journals.org While not directly yielding the desired 5-aminopyrazole, pyrazolones can potentially be converted to the corresponding amine, though this adds steps to the synthesis. The use of β-ketonitriles is a more convergent approach for obtaining 5-aminopyrazoles. chim.it

Table 2: Cyclocondensation with β-Ketonitrile

| Reactant 1 | Reactant 2 | Key Intermediate | Product | Reference |

|---|

An alternative strategy involves the reaction of hydrazine with α,β-unsaturated precursors. nih.govbeilstein-journals.org This approach typically involves a Michael addition of hydrazine to the α,β-unsaturated system, followed by cyclization and elimination or oxidation to form the aromatic pyrazole ring. beilstein-journals.orgchim.it

For the synthesis of 4-Ethyl-3-methyl-1H-pyrazol-5-amine, a suitable precursor would be an α,β-unsaturated nitrile, specifically (E/Z)-2-ethyl-3-aminopent-2-enenitrile or a related derivative where the amino group is replaced by a good leaving group. The reaction would proceed via the addition of hydrazine, followed by cyclization and elimination of the leaving group (or ammonia) to afford the target 5-aminopyrazole. This method offers an alternative entry point to the pyrazole core, depending on the availability of the requisite α,β-unsaturated starting materials. beilstein-journals.org

The Knorr pyrazole synthesis, which utilizes the reaction of hydrazine with 1,3-dicarbonyl compounds, is a foundational method in pyrazole chemistry. nih.govnih.govmdpi.comwikipedia.org To synthesize the target molecule via this route, a modified 1,3-dicarbonyl precursor would be necessary. A suitable precursor would be 2-ethyl-3-oxopentanamide.

The reaction mechanism involves the initial formation of a hydrazone at one of the carbonyl groups, followed by intramolecular condensation with the second carbonyl (in this case, the amide) and subsequent dehydration to yield the pyrazole ring. youtube.com The reaction of hydrazine with unsymmetrical 1,3-dicarbonyl compounds can sometimes lead to mixtures of regioisomers. nih.govnih.gov However, in the case of a β-ketoamide, the reaction is generally regioselective, leading to the formation of the 5-aminopyrazole derivative.

Table 3: Relevant Compound Names

| Compound Name |

|---|

| This compound |

| 2-Ethyl-3-oxopentanenitrile |

| Hydrazine |

| Hydrazine hydrate |

| Hydrazine hydrochloride |

| Propionitrile |

| Ethyl propionate |

| Butanenitrile |

| Ethyl 2-ethyl-3-oxopentanoate |

| 2-Ethyl-3-oxopentanamide |

| (E/Z)-2-ethyl-3-aminopent-2-enenitrile |

Transformations of Pre-formed Pyrazole Ring Systems

Functionalization of an existing pyrazole ring is a powerful strategy for accessing diverse derivatives. This approach is particularly useful when the required starting materials for de novo synthesis are complex or unavailable. Key transformations include the introduction of an amino group onto a halogenated pyrazole precursor or the reduction of a nitro-pyrazole intermediate.

The conversion of halogenated pyrazoles into pyrazole amines is a common and effective strategy. Halogen atoms, typically chlorine or bromine, serve as versatile leaving groups for nucleophilic aromatic substitution (SNAr) or as handles for transition-metal-catalyzed cross-coupling reactions. The reactivity of the halogen is influenced by its position on the pyrazole ring and the electronic nature of other substituents.

Direct C-H halogenation of pyrazole cores, often using N-halosuccinimides (NCS, NBS, NIS), provides the necessary halogenated intermediates. beilstein-archives.org Once the 5-halo-4-ethyl-3-methyl-1H-pyrazole is formed, amination can be achieved through several methods:

Nucleophilic Aromatic Substitution (SNAr): This method involves reacting the halogenated pyrazole with an amine source, such as ammonia, ammonium (B1175870) hydroxide, or protected amine equivalents, often under elevated temperatures and pressures. The reaction is facilitated by the electron-withdrawing nature of the pyrazole ring.

Transition-Metal-Catalyzed Cross-Coupling: Buchwald-Hartwig amination is a prominent example, utilizing palladium or copper catalysts with appropriate ligands to couple the halo-pyrazole with an amine. This method offers milder reaction conditions and broader substrate scope compared to SNAr.

General synthetic strategies confirm that activating a position on the pyrazole ring with a halogen allows for subsequent replacement with an amine to yield the desired aminopyrazole. researchgate.net

Table 1: Comparison of Amination Strategies for Halogenated Pyrazoles

| Method | Typical Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Ammonia, Ammonium Hydroxide, Metal Amides | Often uses inexpensive reagents; straightforward procedure. | May require harsh conditions (high temperature/pressure); limited to activated substrates. |

| Buchwald-Hartwig Amination | Pd or Cu catalyst, Ligands (e.g., BINAP, Xantphos), Base (e.g., NaOtBu), Amine source | Mild reaction conditions; high functional group tolerance; broad substrate scope. | Cost of catalyst and ligands; sensitivity to air and moisture. |

An alternative route to the 5-amino group is through the reduction of a corresponding 5-nitro-pyrazole intermediate. The synthesis of aminopyrazoles can be achieved by introducing a nitro group at the desired position, followed by its reduction. researchgate.net This two-step process involves the nitration of the 4-ethyl-3-methyl-1H-pyrazole core, followed by a selective reduction of the nitro group.

The selective reduction of a nitro group in the presence of other potentially reducible functionalities is a key challenge. Various methodologies have been developed to achieve high chemoselectivity.

Catalytic Hydrogenation: This is a widely used method employing catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. It is generally clean and efficient, but catalyst poisoning and over-reduction can be concerns.

Metal-Mediated Reductions: Metals like iron, zinc, or tin in acidic media (e.g., HCl or acetic acid) are classic reagents for nitro group reduction. These methods are cost-effective and robust. Recent advances include the use of iron-based catalysts with silanes, which offer high chemoselectivity, tolerating functionalities like ketones, esters, and halides. researchgate.net

Transfer Hydrogenation: This technique uses a hydrogen donor, such as hydrazine, ammonium formate, or cyclohexene, in the presence of a catalyst (e.g., Pd/C). It avoids the need for high-pressure hydrogenation equipment.

Table 2: Selected Methodologies for Nitro-Pyrazole Reduction

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | High efficiency, clean byproducts (H₂O). | General Method |

| Metal/Acid Reduction | Fe/HCl, SnCl₂/HCl | Cost-effective, tolerant of many functional groups. | General Method |

| Iron-Catalyzed Hydrosilylation | Fe(acac)₃, Phenylsilane | Highly chemoselective, tolerates sulfides, esters, amides, and halides. | researchgate.net |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Avoids pressurized H₂ gas, generally mild conditions. | General Method |

Catalytic and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes sustainability, leading to the development of catalytic and green methodologies that minimize waste, reduce energy consumption, and avoid hazardous substances. benthamdirect.comresearchgate.netuniroma1.it The synthesis of pyrazole derivatives has significantly benefited from these principles. researchgate.netsci-hub.se

Both Brønsted and Lewis acids are effective catalysts for pyrazole synthesis, typically by activating carbonyl compounds for condensation with hydrazines. nih.gov The use of solid acid catalysts or acidic ionic liquids simplifies product purification and catalyst recycling.

Lewis Acids: Catalysts like lithium perchlorate (B79767) (LiClO₄) have been used to promote the eco-friendly synthesis of pyrazole derivatives. mdpi.com

Brønsted Acids: Heterogeneous catalysts such as Amberlyst-70 have been employed for the aqueous synthesis of pyrazoles at room temperature, offering benefits like being nontoxic, thermally stable, and cost-effective. mdpi.com Polyvinylsulfonic acid (PVSA) has also been introduced as a novel, biodegradable Brønsted acid catalyst for pyrazole synthesis. researchgate.net Acidic ionic liquids can serve as both the catalyst and the reaction medium, facilitating high-yield, rapid synthesis under solvent-free conditions. researchgate.net The cooperation between Lewis acidic metal centers and Brønsted basic pyrazolato ligands has also been explored in catalysis. mdpi.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating. dergipark.org.treurekaselect.com This technology is particularly well-suited for the synthesis of heterocyclic compounds like pyrazoles. rsc.org For instance, the microwave-mediated synthesis of 1-aryl-1H-pyrazole-5-amines has been successfully developed using water as a solvent, highlighting its efficiency and environmental benefits. nih.gov

Solvent-free, or solid-state, reactions represent another cornerstone of green chemistry. By eliminating the solvent, these methods reduce waste, cost, and the environmental impact associated with volatile organic compounds (VOCs). The synthesis of pyrazoles can be efficiently conducted under solvent-free conditions, sometimes in combination with microwave irradiation or the use of catalysts like ionic liquids. tandfonline.comjetir.orgresearchgate.net Multicomponent protocols for synthesizing amino pyrazole derivatives have been developed under solvent-free conditions using heterogeneous catalysts. rsc.org

Table 3: Green Chemistry Approaches in Pyrazole Synthesis

| Approach | Description | Key Advantages | Reference Example |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. | Drastically reduced reaction times, improved yields, enhanced purity. | Preparation of 1-aryl-1H-pyrazole-5-amines in water. nih.gov |

| Solvent-Free Conditions | Reaction is conducted in the absence of a solvent, often with grinding or minimal heating. | Eliminates solvent waste, reduces costs, simplifies workup. | Synthesis of pyrazole derivatives using tetrabutylammonium (B224687) bromide. tandfonline.com |

The development of metal-free synthetic routes is highly desirable to avoid the cost, toxicity, and contamination issues associated with residual transition metals. researchgate.net Similarly, replacing hazardous oxidants with environmentally benign alternatives like molecular oxygen (O₂) or hydrogen peroxide is a key goal of green chemistry.

Metal-Free Protocols: Iodine has been demonstrated to be a versatile reagent, acting as both a Lewis acid and an oxidant in metal-free, solvent-free cascade reactions to produce amino pyrazole derivatives. rsc.orgacs.org This practical and eco-friendly one-pot protocol provides facile access to various substituted pyrazoles. organic-chemistry.org

Eco-Friendly Oxidants: Tandem reactions utilizing molecular oxygen as a green oxidant have been developed for the synthesis of polyfunctional pyrazoles. organic-chemistry.org This approach avoids the stoichiometric waste associated with traditional chemical oxidants. A visible-light-promoted cascade reaction using O₂ as the terminal oxidant has also been reported for the one-pot synthesis of polysubstituted pyrazoles. mdpi.com

These metal-free and green oxidant strategies offer significant advantages in terms of sustainability and operational simplicity for the synthesis of pyrazole-based compounds. mdpi.comresearchgate.net

Theoretical and Computational Investigations of 4 Ethyl 3 Methyl 1h Pyrazol 5 Amine Hydrochloride

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are indispensable for understanding the intrinsic properties of heterocyclic compounds. For 4-Ethyl-3-methyl-1H-pyrazol-5-amine hydrochloride, these studies would elucidate the electron distribution, orbital energies, and reactivity, which are governed by the interplay of the pyrazole (B372694) core and its substituents (methyl, ethyl, and amino groups).

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity and reaction mechanisms of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and localization of these orbitals indicate the molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor). youtube.com

For a substituted aminopyrazole, the HOMO is expected to be delocalized over the π-system of the pyrazole ring and the lone pair of the amino group. The electron-donating nature of the amino and alkyl groups raises the energy of the HOMO, enhancing the molecule's nucleophilicity. The LUMO, conversely, would be distributed across the pyrazole ring, representing the most likely sites for nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. Computational studies on pyrazole derivatives often employ Density Functional Theory (DFT) methods, such as B3LYP with a 6-311++G(d,p) basis set, to accurately predict these orbital energies. nih.gov

Table 1: Predicted Frontier Molecular Orbital Energies

| Parameter | Predicted Energy (eV) | Description |

| EHOMO | -5.8 to -6.2 | Energy of the Highest Occupied Molecular Orbital; associated with nucleophilicity. |

| ELUMO | -0.5 to -0.9 | Energy of the Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |

| ΔE (LUMO-HOMO Gap) | 5.0 to 5.7 | Energy difference; a smaller gap indicates higher chemical reactivity. |

Note: Values are hypothetical, based on typical DFT calculations for substituted aminopyrazoles.

Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution on the molecular surface, highlighting regions of positive and negative potential. libretexts.orgdeeporigin.com These maps are crucial for understanding intermolecular interactions, particularly hydrogen bonding and the sites of electrophilic or nucleophilic attack. youtube.com

In this compound, the ESP map is expected to show distinct regions of charge localization:

Negative Potential (Red/Yellow): The most negative region would be concentrated around the sp²-hybridized, pyridine-like nitrogen atom (N2), which has a lone pair of electrons not involved in the aromatic system. nih.govresearchgate.net This site is the primary center of basicity and a likely target for electrophiles.

Positive Potential (Blue): The most positive regions would be located on the hydrogen atoms of the protonated pyrazole ring (N-H) and the amine group (-NH2). These sites are electrophilic and are the primary donors for hydrogen bonding.

Computational methods can quantify the potential at specific points on the molecular surface, providing values that correlate with reactivity. physchemres.org

Table 2: Predicted Molecular Electrostatic Potential (MEP) Values

| Molecular Region | Predicted ESP (kcal/mol) | Implication |

| Pyridine-like Nitrogen (N2) | -25 to -35 | Strongest nucleophilic site, hydrogen bond acceptor. |

| Pyrrole-like Nitrogen (N1-H) | +30 to +40 | Electrophilic site, strong hydrogen bond donor. |

| Amino Group (-NH2) | +20 to +30 | Electrophilic site, hydrogen bond donor. |

| Alkyl Substituents | -5 to +5 | Generally neutral or slightly positive potential. |

Note: Values are illustrative and represent expected charge concentrations for similar protonated heterocycles.

The pyrazole ring is an aromatic heterocycle containing six π-electrons, which imparts significant thermodynamic stability. mdpi.com The degree of aromaticity can be quantified using computational methods, most notably the Nucleus-Independent Chemical Shift (NICS). ias.ac.in NICS values are calculated at the geometric center of the ring (NICS(0)) and at a point above the ring plane (typically 1 Å, NICS(1)). A more negative NICS value indicates a stronger diatropic ring current and thus a higher degree of aromaticity. ias.ac.in

Table 3: Predicted Nucleus-Independent Chemical Shift (NICS) Values

| Parameter | Predicted Value (ppm) | Interpretation |

| NICS(0) | -12 to -15 | Strong negative value at the ring center indicates significant aromaticity. |

| NICS(1) | -9 to -11 | Strong negative value above the ring plane confirms π-aromaticity. |

| NICS(1)zz | -25 to -30 | The out-of-plane tensor component, considered a pure measure of π-ring current. |

Note: Values are hypothetical, based on typical NICS calculations for aromatic five-membered heterocycles.

Conformational Analysis and Tautomerism Studies

The three-dimensional structure and the potential for isomerization are critical to the chemical and biological properties of a molecule. For this compound, these aspects involve the spatial arrangement of the ethyl group and the prototropic tautomerism inherent to the pyrazole ring.

Conformational analysis of the title compound would primarily focus on the rotation of the ethyl group attached to the C4 position of the pyrazole ring. While the pyrazole ring itself is planar, the C-C single bond of the ethyl group can rotate, leading to different conformers (rotamers).

Computational methods can be used to map the potential energy surface by systematically rotating the dihedral angle of the ethyl group. utdallas.edu This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between them. For an ethyl group attached to a planar ring, the energy differences between conformers are typically small, often less than 1-2 kcal/mol. rsc.orgupenn.edu The most stable conformer would likely be one that minimizes steric hindrance between the terminal methyl of the ethyl group and the adjacent methyl group at the C3 position.

Table 4: Predicted Relative Energies of Ethyl Group Rotamers

| Dihedral Angle (C3-C4-Cethyl-Cmethyl) | Relative Energy (kcal/mol) | Population at 298 K (%) | Conformer Description |

| ~60° | 0.2 - 0.5 | ~30-35% | Gauche conformer |

| ~180° | 0.0 | ~65-70% | Anti conformer (most stable) |

Note: Values are illustrative, representing a typical energetic landscape for an ethyl substituent on a substituted ring.

Prototropic tautomerism is a defining characteristic of N-unsubstituted pyrazoles. nih.govnih.gov For 4-Ethyl-3-methyl-1H-pyrazol-5-amine, annular tautomerism involves the migration of a proton between the two ring nitrogen atoms (N1 and N2). This results in two potential tautomers if the substituents at C3 and C5 were different. However, in this specific substitution pattern (substituents at C3, C4, and C5), the two nitrogen atoms are not equivalent, leading to distinct tautomeric forms.

Furthermore, the presence of the amino group at C5 introduces the possibility of amino-imino tautomerism, although studies on 3(5)-aminopyrazoles indicate that the amino forms are significantly more stable. encyclopedia.pubresearchgate.net

Theoretical calculations are highly effective at determining the relative stabilities of different tautomers. researchgate.net For 3(5)-aminopyrazoles, the tautomer where the amino group is at the 5-position (5-aminopyrazole) is generally found to be more stable than the 3-amino tautomer. researchgate.net The stability is influenced by the electronic character of other substituents; electron-donating groups tend to favor the tautomer where the NH is adjacent to the more electron-rich carbon. nih.gov

Since the compound is a hydrochloride salt, the site of protonation is also a key question. The pyridine-like nitrogen (N2) is significantly more basic than the pyrrole-like nitrogen (N1) and the exocyclic amino group, making it the most probable site of protonation. nih.gov

Table 5: Predicted Relative Stabilities of Tautomers and Protonated Forms

| Species | Relative Free Energy (ΔG, kcal/mol) | Description |

| Tautomer A (5-Amino) | 0.0 | Most stable neutral tautomer. Proton on N1. |

| Tautomer B (3-Amino) | 1.5 - 2.5 | Less stable neutral tautomer. Proton on N2. |

| N2-Protonated Cation | 0.0 (Cationic basis) | Most stable protonated form (pyridinium-like). |

| N1-Protonated Cation | > 10 | Significantly less stable (pyrrole-like N protonation). |

| Amine-Protonated Cation | > 10 | Significantly less stable (amino group protonation). |

Note: Values are illustrative, based on DFT calculations of tautomeric and protonation equilibria in substituted aminopyrazoles.

Computational Elucidation of Reaction Mechanisms

The synthesis of substituted pyrazoles, such as this compound, involves multi-step reaction sequences. Computational chemistry offers powerful tools to unravel the intricate details of these reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. By modeling the potential energy surface of a reaction, chemists can identify the most plausible pathways, characterize transient intermediates, and understand the factors governing reaction rates and selectivity.

A cornerstone of computational reaction mechanism elucidation is the identification of transition states (TS). A transition state represents the highest energy point along the minimum energy path between reactants and products. Locating this first-order saddle point on the potential energy surface is crucial for understanding the kinetics of a reaction. For the synthesis of pyrazole derivatives, which often involves cyclocondensation reactions, transition state searches can pinpoint the exact geometry of the atoms at the peak of the energy barrier. tandfonline.com

Various computational algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are employed to locate these transition states. Once a transition state structure is found and confirmed by vibrational frequency analysis (which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate), Intrinsic Reaction Coordinate (IRC) analysis is performed. IRC calculations trace the minimum energy path downhill from the transition state, connecting it to the corresponding reactant and product minima on the potential energy surface. acs.org This analysis confirms that the located transition state indeed connects the intended reactants and products, providing a complete picture of the reaction pathway. For a key step in the formation of the pyrazole ring, an IRC analysis would visualize the bond-forming and bond-breaking processes that occur in a concerted or stepwise manner.

For the synthesis of 4-Ethyl-3-methyl-1H-pyrazol-5-amine, a key transformation would be the cyclization step. An energy profile for this step would reveal whether the reaction is kinetically and thermodynamically favorable. For instance, a high activation energy would suggest that the reaction requires significant energy input (e.g., high temperature) to proceed at a reasonable rate. By comparing the energy profiles of different possible pathways, computational chemists can predict the regioselectivity of the reaction, a critical aspect in the synthesis of multi-substituted pyrazoles. organic-chemistry.orgresearchgate.net

Illustrative Energy Profile Data for a Hypothetical Pyrazole Cyclization Step

The following interactive table presents hypothetical data that would be generated from an energy profile calculation for a key cyclization step in the synthesis of a substituted pyrazole. The values are for illustrative purposes to demonstrate the type of insights gained from such computational studies.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials for the cyclization |

| Transition State 1 | +25.4 | Energy barrier for the initial bond formation |

| Intermediate | -5.2 | A transient species formed after the first step |

| Transition State 2 | +15.8 | Energy barrier for the subsequent dehydration step |

| Products | -20.1 | The final pyrazole ring structure |

Molecular Modeling and Chemoinformatics Approaches for Analog Design

Beyond understanding synthetic pathways, computational methods are indispensable in the design of new molecules with desired properties. For a compound like this compound, which belongs to the pharmacologically significant pyrazole class, molecular modeling and chemoinformatics are key to designing derivative libraries for various applications, including drug discovery. researchgate.netfrontiersin.org

The design of new analogs or derivatives can be approached from two main perspectives: ligand-based and structure-based design.

Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the information from a set of known active molecules. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling correlate variations in the chemical structure of compounds with changes in their biological activity. nih.govnih.govmdpi.comresearchgate.net For pyrazole amines, a 3D-QSAR study could identify the key steric and electronic features of the ethyl, methyl, and amine substituents that are crucial for a particular biological effect. Pharmacophore modeling, another ligand-based technique, identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active. This pharmacophore model then serves as a template to design new molecules with potentially improved activity.

Structure-based design is applicable when the 3D structure of the target protein (e.g., a kinase or receptor) is known, often from X-ray crystallography or NMR spectroscopy. nih.gov Molecular docking is a primary tool in this approach, where virtual compounds are placed into the binding site of the target protein to predict their binding orientation and affinity. researchgate.netnih.govnih.govaip.org By analyzing the interactions of a pyrazole amine scaffold within the active site, researchers can rationally design modifications to enhance binding. For instance, if the ethyl group at the 4-position is in a spacious hydrophobic pocket, analogs with larger alkyl groups could be designed to improve potency. Conversely, if the amine group at the 5-position is near a key hydrogen-bonding residue, modifications to this group would be carefully considered to maintain or enhance this interaction.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. chemmethod.comchemmethod.comresearchgate.net This approach significantly reduces the number of compounds that need to be synthesized and tested in the lab, thereby saving time and resources.

For pyrazole amine scaffolds, both ligand-based and structure-based virtual screening can be employed. In a ligand-based screen, a pharmacophore model or a QSAR model derived from known active pyrazoles would be used to filter a large chemical database. acs.org Compounds that match the pharmacophore or are predicted to be active by the QSAR model are selected for further investigation.

In a structure-based virtual screening campaign, molecular docking is used to assess the binding of thousands or even millions of compounds to a target protein. ijpbs.com For instance, a library of commercially available pyrazole derivatives could be docked into the ATP-binding site of a specific kinase. The compounds are then ranked based on their predicted binding energy or "docking score". The top-ranked compounds, which are predicted to have the highest affinity, are then selected for experimental validation. High-throughput virtual screening (HTVS) methodologies have been successfully applied to identify novel pyrazole-based inhibitors for various protein targets. chemmethod.comchemmethod.comresearchgate.net

Illustrative Virtual Screening Results for a Pyrazole Library against a Kinase Target

This interactive table provides a hypothetical summary of a virtual screening campaign to identify potential kinase inhibitors from a library of pyrazole derivatives.

| Compound ID | Docking Score (kcal/mol) | Key Predicted Interactions | Predicted ADMET Profile |

| ZINC01729523 | -9.8 | H-bond with hinge region, hydrophobic interactions | Favorable |

| ZINC04692015 | -9.5 | H-bond with catalytic lysine, pi-stacking | Favorable |

| Library Compound A | -8.7 | H-bond with DFG motif | Moderate |

| Library Compound B | -7.2 | Hydrophobic interactions only | Poor |

| Library Compound C | -10.1 | H-bond with hinge, salt bridge with aspartate | Favorable |

Role As a Synthetic Building Block and Precursor in Complex Molecule Synthesis

Utilization in Multi-Step Organic Syntheses

As a foundational unit, this aminopyrazole derivative is primarily employed in reactions that lead to the formation of fused ring systems. The presence of the amino group and the adjacent endocyclic nitrogen atom allows for cyclocondensation reactions with 1,3-dielectrophiles.

The most prominent application of 5-aminopyrazoles is in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of fused heterocycles with significant interest in medicinal chemistry. While specific literature detailing the use of 4-Ethyl-3-methyl-1H-pyrazol-5-amine hydrochloride is limited, the general reaction mechanism is well-established. Typically, a 5-aminopyrazole is reacted with a β-dicarbonyl compound, an α,β-unsaturated ketone, or an enaminone. rsc.org The reaction proceeds via an initial condensation or Michael addition involving the exocyclic amino group, followed by an intramolecular cyclization and dehydration to yield the fused pyrazolo[1,5-a]pyrimidine (B1248293) core.

The substituents on the pyrazole (B372694) ring, in this case, the ethyl and methyl groups, influence the properties of the resulting fused system. These groups can affect the solubility, lipophilicity, and steric profile of the final molecule, which are critical parameters in fields such as drug discovery. The general synthetic strategies developed for pyrazolo[1,5-a]pyrimidines suggest that this compound is a suitable precursor for generating libraries of these advanced heterocyclic architectures. nih.gov

Table 1: Potential Reactions for Heterocycle Synthesis

| Reactant for 5-Aminopyrazole | Resulting Heterocyclic Core |

|---|---|

| β-Diketone | Pyrazolo[1,5-a]pyrimidine |

| α,β-Unsaturated Ketone | Dihydropyrazolo[1,5-a]pyrimidine |

| Enaminone | Pyrazolo[1,5-a]pyrimidine |

Pyrazole derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. uni.lunih.gov The nitrogen atoms of the pyrazole ring can coordinate to metal centers, and the substituents on the ring can be modified to tune the electronic and steric properties of the resulting metal complex.

While direct studies on coordination complexes derived specifically from 4-Ethyl-3-methyl-1H-pyrazol-5-amine are not extensively documented, related pyrazole-based structures have been successfully used to create multidentate ligands. For instance, aminopyrazoles can be functionalized to incorporate additional donor atoms, leading to the formation of chelating ligands that can be used in catalysis or as models for bioinorganic systems. nih.gov The amino group of 4-Ethyl-3-methyl-1H-pyrazol-5-amine could, for example, be derivatized to introduce amide, imine, or other coordinating moieties, thereby creating novel ligand scaffolds. enamine.net A family of coordination polymers has been synthesized using a 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole ligand, demonstrating the utility of the aminopyrazole core in constructing extended metal-organic frameworks. uni.lunih.gov

Application in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful tool for drug discovery and materials science, enabling the rapid synthesis of large numbers of diverse compounds. Building blocks used in combinatorial libraries must be readily available and possess functional groups that allow for versatile and high-yielding reactions. 5-Aminopyrazoles fit these criteria well.

The synthesis of combinatorial libraries of pyrazoles and fused pyrazole systems has been reported, often utilizing solid-phase synthesis techniques. mdpi.com These approaches allow for the systematic variation of substituents around the core heterocycle. For example, a Rh(III)-catalyzed C–H activation/cyclization cascade has been developed for the divergent synthesis of pyrazolo[1,5-a]quinazolines from substituted phenyl-1H-pyrazol-5-amines. rsc.orgsigmaaldrich.com This highlights the potential of using building blocks like 4-Ethyl-3-methyl-1H-pyrazol-5-amine to generate large libraries of compounds for high-throughput screening. The ethyl and methyl groups provide specific substitution patterns that contribute to the structural diversity of such libraries.

Potential in Materials Science Research

The application of pyrazole derivatives in materials science is an emerging area of research. The rigid, aromatic nature of the pyrazole ring, combined with its ability to participate in hydrogen bonding and coordinate to metals, makes it an attractive component for functional materials.

Although specific research into the materials science applications of this compound is not apparent, related pyrazole compounds have been incorporated into materials with interesting properties. For example, certain complex pyrazole-containing molecules have been investigated for their photochromic behavior. nih.gov Furthermore, the incorporation of highly functionalized pyrazoles into energetic materials is another area of investigation, where the high nitrogen content and thermal stability of the pyrazole ring are advantageous. researchgate.net The potential for 4-Ethyl-3-methyl-1H-pyrazol-5-amine to be derivatized and polymerized or incorporated into metal-organic frameworks suggests that it could serve as a useful building block for the development of new functional materials.

Future Directions and Emerging Research Avenues

Exploration of Unconventional Synthetic Pathways for Pyrazole (B372694) Amines

Traditional methods for synthesizing pyrazole amines, like the Knorr synthesis, have been well-established. However, future research is geared towards exploring more novel and direct routes that offer advantages in terms of efficiency, substrate scope, and reaction conditions.

One promising area is the direct synthesis of N-substituted pyrazoles from primary amines. acs.orgnih.gov This approach is notable because it circumvents the often difficult-to-handle hydrazine (B178648) derivatives typically used in pyrazole synthesis. nih.gov The development of protocols that utilize primary aliphatic or aromatic amines as the limiting reagent under mild, metal-free conditions represents a significant step forward. acs.orgnih.gov Another unconventional approach involves the transformation of other heterocyclic systems. For instance, isoxazoles and isothiazoles can be converted into 3-(5)-aminopyrazoles through a ring-opening and ring-closing sequence upon treatment with hydrazine. chim.it

Further research is also focused on cycloaddition reactions. The reaction of 1,3-dipoles with alkynes or alkenes, involving intermediates like diazo compounds or nitrilimines, presents a versatile strategy for accessing the pyrazole scaffold. acs.org

| Synthetic Pathway | Key Reactants | Primary Advantages | Reference |

| Direct N-substitution | Primary amines, Diketones | Avoids hazardous hydrazines, mild conditions, simple procedure | acs.org, nih.gov |

| Heterocycle Conversion | Isoxazoles/Isothiazoles, Hydrazine | Utilizes alternative starting materials | chim.it |

| Cycloaddition Reactions | 1,3-dipoles, Alkynes/Alkenes | High versatility in accessing diverse pyrazole structures | acs.org |

Development of Advanced Functionalization Strategies with New Reagents

The functionalization of the pyrazole core is crucial for tuning its chemical and physical properties. Future research will focus on developing more sophisticated strategies to introduce a variety of substituents with high regioselectivity. Transition-metal-catalyzed C-H functionalization is a key area of interest, allowing for the direct introduction of functional groups onto the pyrazole ring without pre-functionalized starting materials. chim.it

N-arylation of aminopyrazoles using palladium, copper, or nickel catalysts is another area of active development. chim.it These methods provide access to a wide range of N-aryl pyrazole derivatives. Research into regioselective alkylation is also yielding novel strategies for creating complex pyrazole-based fused systems, such as pyrazolo[1,5-a] acs.orgresearchgate.netdiazepin-4-ones. nih.gov

The use of novel reagents is also expanding the possibilities for functionalization. For example, the reaction of α,β-alkynic aldehydes with hydrazines followed by the addition of phenylselenyl chloride allows for the one-pot synthesis of 4-(phenylselanyl)pyrazoles. mdpi.com

Integration of Machine Learning and AI in Pyrazole Amine Synthesis Design

Unexplored Reactivity Patterns and Mechanistic Discoveries

A deeper understanding of the reaction mechanisms underlying pyrazole synthesis is essential for developing improved synthetic methods. Future research will likely focus on elucidating complex reaction pathways and discovering novel reactivity patterns. For instance, recent studies on the Knorr pyrazole synthesis using transient flow methods have revealed unexpected complexities, including autocatalysis and the involvement of previously unknown reaction intermediates. rsc.org

Investigating the reactivity of functionalized pyrazoles will also open up new avenues for synthesis. For example, the development of polyfunctionalized pyrazoles allows for a wide range of post-functionalization reactions, leading to the creation of hybrid molecular systems. mdpi.com Mechanistic studies of novel reactions, such as the oxidation-induced N-N coupling of diazatitanacycles to form pyrazoles, provide fundamental insights that can guide the design of new synthetic strategies. rsc.org

Sustainable and Energy-Efficient Methodologies for Pyrazole Amine Production

Green chemistry principles are becoming increasingly important in the synthesis of pyrazole derivatives. The goal is to develop methodologies that are more environmentally benign, cost-effective, and energy-efficient. researchgate.netsci-hub.se A key focus is the reduction or elimination of hazardous organic solvents. researchgate.net

The use of alternative energy sources, such as microwave irradiation and ultrasonication, can often lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. researchgate.net Furthermore, the development of reusable catalysts, such as magnetic nanoparticles, offers a sustainable approach to pyrazole synthesis by simplifying catalyst recovery and reuse. oiccpress.com

| Green Methodology | Description | Key Benefits | Reference |

| Aqueous Synthesis | Using water as the reaction solvent. | Environmentally friendly, abundant, non-toxic. | thieme-connect.com |

| Multicomponent Reactions | Combining three or more reactants in a single step. | Step-economical, reduced waste, high efficiency. | ias.ac.in |

| Microwave/Ultrasound | Using alternative energy sources to drive reactions. | Faster reactions, higher yields, energy-efficient. | researchgate.net |

| Reusable Catalysts | Employing catalysts that can be easily recovered and reused. | Reduced cost, minimized waste, sustainable. | oiccpress.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Ethyl-3-methyl-1H-pyrazol-5-amine hydrochloride, and how can intermediates be optimized?

- The compound is typically synthesized via cyclization of substituted hydrazides or pyrazole precursors. A key step involves using phosphorous oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to facilitate cyclization and form the pyrazole core . Intermediate optimization may include adjusting reaction stoichiometry, solvent systems (e.g., 1,4-dioxane or dichloromethane), and purification via column chromatography .

Q. How is the structural integrity of this compound confirmed experimentally?

- Structural confirmation relies on IR spectroscopy (to identify NH₂ and aromatic stretching bands) and X-ray crystallography for unambiguous determination of bond angles and spatial arrangement . Purity is validated via HPLC (using ammonium acetate buffer, pH 6.5) and GC analysis (≥98% purity) .

Q. What are the recommended storage conditions for this compound to ensure stability?

- Store at 2–8°C in a desiccator to prevent hydrolysis. Avoid exposure to moisture, as hydrochloride salts are hygroscopic. Stability studies suggest no decomposition under inert atmospheres (N₂/Ar) for ≥12 months .

Advanced Research Questions

Q. How can the Vilsmeier-Haack reaction be adapted to synthesize derivatives of this compound for structure-activity relationship (SAR) studies?

- The Vilsmeier-Haack reaction (using DMF/POCl₃) enables formylation at the pyrazole C-4 position, generating intermediates like 5-chloro-3-methyl-1-aryl-1H-pyrazole-4-carbaldehyde. This method is scalable and allows substitution with aryl/heteroaryl groups for SAR exploration .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

- Impurities such as residual solvents (e.g., dichloromethane) or unreacted intermediates require GC-MS headspace analysis with a detection limit of ≤0.1%. Method validation includes spike-recovery tests (90–110% accuracy) and comparison against pharmacopeial standards .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

- The ethyl and methyl substituents at C-3 and C-4 create steric hindrance, limiting nucleophilic attacks at these positions. However, the NH₂ group at C-5 participates in Buchwald-Hartwig amination or Ullmann coupling when activated by Pd/Cu catalysts .

Q. What strategies are employed to resolve contradictions in biological activity data across studies?

- Discrepancies in antimicrobial or enzyme inhibition data are addressed by standardizing assay conditions (e.g., MIC values via broth microdilution) and validating results against reference strains (e.g., E. coli ATCC 25922). Meta-analyses of IC₅₀ values across multiple studies are recommended .

Methodological Tables

Table 1: Key Synthetic Intermediates and Their Applications

Table 2: Analytical Parameters for Purity Assessment

| Parameter | Method | Acceptance Criteria | Reference |

|---|---|---|---|

| Residual solvents | GC-MS | ≤0.1% (v/v) | |

| Purity | HPLC (C18 column) | ≥98% | |

| Structural confirmation | X-ray crystallography | R-factor ≤0.05 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.